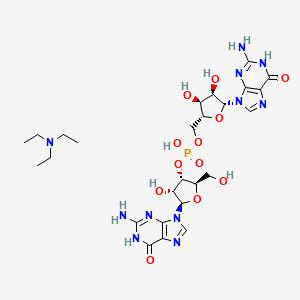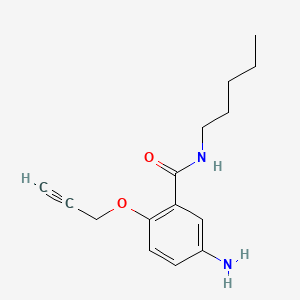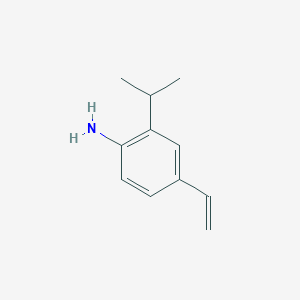![molecular formula C38H52N6O7 B13829730 methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atazanavir is an antiretroviral medication used primarily to treat HIV/AIDS. Atazanavir is often used in combination with other antiretroviral agents to enhance its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-[4-(pyridine-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane with N-methoxycarbonyl-L-tertiary leucine in the presence of a condensing agent such as DEPBT (Diethyl phosphorocyanidate) . This reaction is typically carried out in an organic solvent under controlled conditions to yield Atazanavir.
Industrial Production Methods: In industrial settings, the production of Atazanavir is optimized for high yield and purity. The process involves the use of safe and environmentally friendly reagents and solvents. The final product is obtained through crystallization and purification steps to ensure its pharmaceutical grade .
Analyse Des Réactions Chimiques
Types of Reactions: Atazanavir undergoes various chemical reactions, including:
Oxidation: Atazanavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the Atazanavir molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
Atazanavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of protease inhibitors and their interactions with enzymes.
Biology: Atazanavir is studied for its effects on viral replication and its potential use in treating other viral infections.
Mécanisme D'action
Atazanavir works by binding to the active site of the HIV protease enzyme, preventing it from cleaving the pro-form of viral proteins into functional viral components . This inhibition blocks the maturation of the virus, reducing its ability to infect new cells. The molecular targets of Atazanavir include the HIV protease enzyme, and its action involves disrupting the viral replication cycle .
Comparaison Avec Des Composés Similaires
Darunavir: Another protease inhibitor used to treat HIV/AIDS.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Ritonavir: Commonly used as a booster to increase the effectiveness of other protease inhibitors.
Comparison: Atazanavir is unique among protease inhibitors due to its once-daily dosing and lesser impact on lipid profiles, making it a preferred choice for patients with concerns about cholesterol and triglyceride levels . Compared to Darunavir and Lopinavir, Atazanavir has a distinct safety profile and is less likely to cause lipodystrophy .
Propriétés
Formule moléculaire |
C38H52N6O7 |
|---|---|
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31?,32+/m0/s1 |
Clé InChI |
AXRYRYVKAWYZBR-MPPAUXDNSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES canonique |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



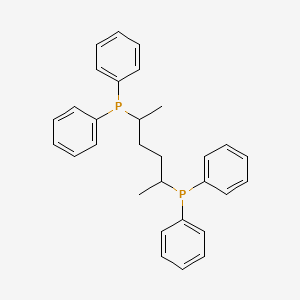
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)

![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
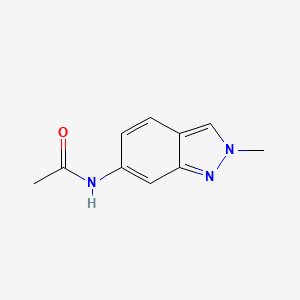
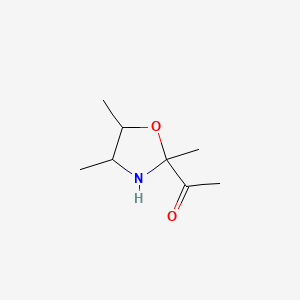

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
